Core Scaffold Potency vs. Pyrimidine Bioisosteres
The pyrrolo[2,1-f][1,2,4]triazine core, from which 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is derived, is validated as a potent kinase inhibitor scaffold. In a scaffold-hopping study, a 6-aminocarbonyl pyrrolo[2,1-f][1,2,4]triazine derivative (compound 14a) demonstrated potent and selective inhibition of PI3K isoforms p110α and p110δ with IC50 values of 122 nM and 119 nM, respectively [1]. This level of activity confirms the core scaffold's utility as a bioisostere for other kinase inhibitor motifs like pyrimidines and quinazolines.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 122 nM (p110α) / 119 nM (p110δ) |
| Comparator Or Baseline | Other heterocyclic cores (e.g., quinazoline) often serve as comparators in kinase inhibitor design |
| Quantified Difference | Potent nanomolar activity, validating the core as a viable kinase inhibitor template |
| Conditions | In vitro PI3K enzyme assay |
Why This Matters
Confirms the pyrrolotriazinone core is a validated pharmacophore for kinase inhibition, supporting its selection as a starting point for medicinal chemistry programs.
- [1] Xiang, H.; et al. Bioorg. Med. Chem. Lett. 2020, 30 (12), 127194. View Source
